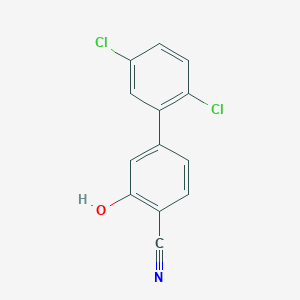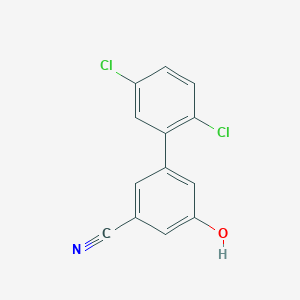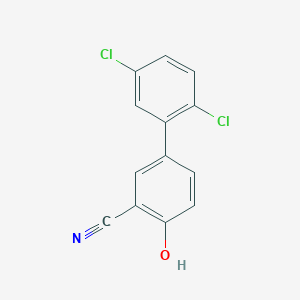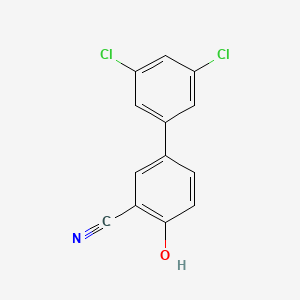
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 100-102°C and is soluble in water and organic solvents. 3C5DCPP is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies.
Scientific Research Applications
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye in biological studies. It has also been used as a fluorescent marker in cell-based assays, as a chromogenic reagent in enzyme assays, and as a fluorescent dye in microscopy studies.
Mechanism of Action
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been shown to interact with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cytochrome P450, and to bind to certain proteins. It can also interact with DNA, leading to changes in gene expression. In addition, it has been reported to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% in laboratory experiments is its high purity (95%) and its ability to act as a fluorescent marker. It is also relatively stable and can be stored at room temperature. However, it is important to note that 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% can be toxic if ingested or inhaled, and should be handled with care.
Future Directions
The potential applications of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% are still being explored. Future research could focus on developing new methods for synthesizing 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as exploring its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95%, as well as its potential toxicity. Finally, further research could explore the potential of 3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% as a fluorescent marker for cell-based assays and microscopy studies.
Synthesis Methods
3-Cyano-5-(3,5-dichlorophenyl)phenol, 95% is synthesized from the reaction of 3-cyano-5-chlorophenol and 3,5-dichlorophenol in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at a temperature of 140-160°C and yields a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHSENFIBOHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684913 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-05-5 |
Source


|
| Record name | 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376857.png)